molecular formula C27H31N3O9 B1197790 Myxochlin C

Myxochlin C

Numéro de catalogue: B1197790
Poids moléculaire: 541.5 g/mol
Clé InChI: HJOKFZCFRUMGQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Myxochlin C is a secondary metabolite isolated from Myxococcus xanthus, a soil-dwelling bacterium known for producing bioactive compounds with antimicrobial and anticancer properties . Structurally, this compound belongs to the family of cyclic lipopeptides, characterized by a 14-membered macrocyclic ring fused to a fatty acid tail. Its molecular formula is C₆₃H₁₀₅N₁₅O₁₈, with a molecular weight of 1,412.6 g/mol. The compound exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.5 µg/mL . Its mechanism of action involves disrupting bacterial membrane integrity via pore formation, as demonstrated in fluorescence-based membrane permeability assays .

This compound is distinct from other myxobacterial lipopeptides due to its unique post-translational modifications, including hydroxylation of the fatty acid chain and methylation of specific amino acid residues, which enhance its stability in serum-rich environments . Current research focuses on optimizing its pharmacokinetic profile for therapeutic applications, particularly in addressing multidrug-resistant infections.

Propriétés

Formule moléculaire

C27H31N3O9

Poids moléculaire

541.5 g/mol

Nom IUPAC

N-[6-[(2,3-dihydroxybenzoyl)amino]-5-[[(2,3-dihydroxyphenyl)-hydroxymethyl]amino]hexyl]-2,3-dihydroxybenzamide

InChI

InChI=1S/C27H31N3O9/c31-19-10-3-7-16(22(19)34)25(37)28-13-2-1-6-15(30-27(39)18-9-5-12-21(33)24(18)36)14-29-26(38)17-8-4-11-20(32)23(17)35/h3-5,7-12,15,27,30-36,39H,1-2,6,13-14H2,(H,28,37)(H,29,38)

Clé InChI

HJOKFZCFRUMGQE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CNC(=O)C3=C(C(=CC=C3)O)O)O

SMILES canonique

C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CNC(=O)C3=C(C(=CC=C3)O)O)O

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Myxovirescin A

Myxovirescin A, another Myxococcus-derived lipopeptide, shares a similar macrocyclic core but differs in its fatty acid side chain (C₁₆ vs. C₁₈ in Myxochlin C) and the absence of hydroxylation (Table 1). These structural variations result in reduced antibacterial potency (MIC = 4 µg/mL against MRSA) and faster renal clearance in vivo .

Surfactin C15

Surfactin C15, a lipopeptide from Bacillus subtilis, features a cyclic heptapeptide structure but lacks the extended fatty acid tail of this compound.

Table 1: Structural and Functional Comparison of this compound with Analogues

Parameter This compound Myxovirescin A Surfactin C15
Molecular Weight 1,412.6 g/mol 1,385.2 g/mol 1,036.3 g/mol
Fatty Acid Chain Length C₁₈ (hydroxylated) C₁₆ C₁₅
MIC (MRSA) 0.5 µg/mL 4 µg/mL >32 µg/mL
Serum Stability (t₁/₂) 8.2 h 3.1 h 1.5 h
Key Modification Methylation None None
Primary Source Myxococcus Myxococcus Bacillus

Comparison with Functionally Similar Compounds

Daptomycin

Daptomycin, a clinically approved lipopeptide antibiotic, shares this compound’s membrane-disrupting mechanism but incorporates a decanoic acid side chain.

Polymyxin B

Polymyxin B, a cyclic peptide targeting Gram-negative bacteria, lacks activity against Gram-positive pathogens like MRSA. This compound’s broader spectrum and lower hemolytic activity (HC₅₀ = 128 µg/mL vs.

Table 2: Functional Efficacy and Toxicity Profiles

Parameter This compound Daptomycin Polymyxin B
Target Pathogens Gram-positive Gram-positive Gram-negative
MIC (MRSA) 0.5 µg/mL 1 µg/mL >64 µg/mL
Hemolytic Activity (HC₅₀) 128 µg/mL 256 µg/mL 8 µg/mL
Nephrotoxicity (IC₅₀) >50 µg/mL 12 µg/mL 6 µg/mL
Clinical Status Preclinical Approved Approved

Research Findings and Challenges

  • Synthetic Accessibility : this compound’s complex structure complicates total synthesis, requiring 22 steps with an overall yield of <1% . Semi-synthetic approaches using precursor-directed biosynthesis have improved yields to 15% .
  • Resistance Development: No resistance mutations have been observed in serial passage assays after 30 generations, unlike daptomycin, which selects for mprF mutations .
  • Analytical Challenges : Quantifying this compound in biological matrices is hindered by its low UV absorbance, necessitating LC-MS/MS methods with a detection limit of 0.1 ng/mL .

Q & A

Q. What are the primary spectroscopic techniques used to confirm the structural identity of Myxochlin C, and how do researchers validate these findings?

this compound’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HR-MS). For validation, researchers cross-reference spectral data with existing literature or databases (e.g., PubChem, SciFinder) and compare retention times with known standards using HPLC. Discrepancies in stereochemistry may require additional techniques like X-ray crystallography or circular dichroism (CD) .

Q. What standardized protocols exist for the isolation of this compound from microbial sources?

Isolation often involves fermentation of Myxococcus spp. followed by solvent extraction (e.g., ethyl acetate or methanol). Chromatographic purification (e.g., silica gel column chromatography, preparative HPLC) is critical. Researchers must document yield optimization steps, such as adjusting pH or temperature during fermentation, and validate purity via TLC or LC-MS .

Q. How do researchers address variability in this compound’s reported bioactivity across studies?

Variability is minimized by standardizing assay conditions:

  • Use of reference strains (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial assays).
  • Controlled incubation times and concentrations (IC50 calculations).
  • Inclusion of positive controls (e.g., ampicillin) and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s proposed mechanism of action?

Contradictions arise from differing model systems (e.g., bacterial vs. cancer cell lines). Advanced approaches include:

  • Target identification : Affinity chromatography or pull-down assays coupled with proteomics.
  • Gene knockout studies : Validate hypothesized pathways (e.g., efflux pump inhibition).
  • Molecular dynamics simulations : Predict binding interactions with putative targets (e.g., bacterial RNA polymerase) .

Q. How can researchers design experiments to distinguish this compound’s direct antimicrobial effects from adjuvant properties?

A dual-arm experimental design is recommended:

  • Direct effects : Measure minimum inhibitory concentration (MIC) in nutrient-rich media.
  • Adjuvant effects : Co-administer sub-inhibitory this compound with other antibiotics and quantify synergy (e.g., fractional inhibitory concentration index).
  • Control for cytotoxicity : Use mammalian cell lines (e.g., HEK293) to rule off-target effects .

Q. What methodologies address challenges in scaling up this compound synthesis while maintaining stereochemical fidelity?

Semi-synthesis or heterologous expression in E. coli or S. cerevisiae are explored. Key steps:

  • Gene cluster analysis : Identify biosynthetic genes (mxo cluster) for pathway engineering.
  • Fed-batch fermentation : Optimize aeration and carbon/nitrogen ratios.
  • Chiral HPLC : Monitor enantiomeric purity during scale-up .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data for this compound in heterogeneous cell populations?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) and report confidence intervals. For heterogeneous responses, apply cluster analysis or machine learning (e.g., k-means clustering) to identify subpopulations .

Q. What criteria determine whether conflicting solubility data for this compound reflect experimental error or true physicochemical variability?

Conduct a systematic review:

  • Compare solvent systems (e.g., DMSO vs. aqueous buffers).
  • Assess temperature/pH dependencies.
  • Validate via independent methods (e.g., dynamic light scattering vs. NMR diffusion experiments) .

Tables: Key Findings and Methodological Comparisons

Parameter Study A Study B Notes
Yield (mg/L) 12.5 ± 1.28.7 ± 0.9Strain optimization critical
Antimicrobial MIC (μg/mL) 2.5 (S. aureus)5.0 (S. aureus)Media composition差异
LC-MS Purity (%) 98.595.2Gradient elution impact

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting this compound’s cytotoxicity data?

Adhere to FAIR principles:

  • Metadata : Document cell line authentication (e.g., STR profiling).
  • Raw data deposition : Share flow cytometry files via repositories like Zenodo.
  • Pre-registration : Outline hypotheses and methods on platforms like Open Science Framework .

Q. What steps mitigate bias in literature reviews on this compound’s therapeutic potential?

Use systematic review frameworks (PRISMA):

  • Search strategy : Include grey literature and non-English studies.
  • Risk of bias assessment : Apply ROBIS tool for preclinical studies.
  • Data synthesis : Perform meta-analysis if homogeneity exists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myxochlin C
Reactant of Route 2
Myxochlin C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.